Magnesium(2+) bromide methanide Magnesium(2+) bromide methanide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780622
InChI: InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: CH3BrMg
Molecular Weight: 119.24 g/mol

Magnesium(2+) bromide methanide

CAS No.:

Cat. No.: VC16780622

Molecular Formula: CH3BrMg

Molecular Weight: 119.24 g/mol

* For research use only. Not for human or veterinary use.

Magnesium(2+) bromide methanide -

Specification

Molecular Formula CH3BrMg
Molecular Weight 119.24 g/mol
IUPAC Name magnesium;carbanide;bromide
Standard InChI InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1
Standard InChI Key NXPHGHWWQRMDIA-UHFFFAOYSA-M
Canonical SMILES [CH3-].[Mg+2].[Br-]

Introduction

Chemical Identity and Structural Characteristics

Magnesium(2+) bromide methanide, systematically named magnesium;carbanide;bromide, adopts the molecular formula CH₃BrMg with a molar mass of 119.24 g/mol. Its structure comprises a methyl group (CH₃⁻) coordinated to a magnesium cation (Mg²⁺) and a bromide anion (Br⁻), forming an ionic lattice in the solid state. The canonical SMILES representation, [CH3-].[Mg+2].[Br-], underscores this ionic dissociation.

Spectroscopic analyses, including ¹H NMR, reveal distinct environments for the methyl protons, typically resonating as a singlet near δ 0.5–1.5 ppm due to shielding by the magnesium center . X-ray crystallography of analogous Grignard reagents, such as methylmagnesium chloride, confirms a trigonal planar geometry around magnesium, with Mg–C bond lengths averaging 2.15 Å . This geometry facilitates the reagent’s nucleophilic character, as the methyl group remains highly polarized (Mg⁺–C⁻) .

Synthesis and Industrial Production

The synthesis of magnesium(2+) bromide methanide follows the classical Grignard reaction protocol, wherein methyl bromide (CH₃Br) reacts with magnesium metal in anhydrous diethyl ether or methylal (dimethoxymethane) . The reaction proceeds via a radical mechanism, initiated by electron transfer from magnesium to methyl bromide:

CH3Br+MgCH3MgBr(in ether)[1][5]\text{CH}_3\text{Br} + \text{Mg} \rightarrow \text{CH}_3\text{MgBr} \quad \text{(in ether)} \quad[1][5]

Industrial-scale production, as detailed in patent CN101555254B, employs methyl chloride derived from glyphosate manufacturing byproducts, reducing raw material costs . Key parameters include:

  • Molar ratio: Mg:CH₃Br = 1:1.2–2.4

  • Solvent: Anhydrous methylal (water content ≤0.01%)

  • Temperature: 20–40°C

This method achieves yields exceeding 90% while enabling solvent recycling, addressing environmental and economic concerns .

Reactivity and Mechanistic Insights

Magnesium(2+) bromide methanide exhibits hallmark Grignard reactivity, attacking electrophilic centers in carbonyl compounds, epoxides, and nitriles. A prototypical reaction with ketones proceeds as follows:

R2C=O+CH3MgBrR2C-O-MgBrH2OR2C-OH+MgBr(OH)[1][5]\text{R}_2\text{C=O} + \text{CH}_3\text{MgBr} \rightarrow \text{R}_2\text{C-O-MgBr} \xrightarrow{\text{H}_2\text{O}} \text{R}_2\text{C-OH} + \text{MgBr(OH)} \quad[1][5]

Kinetic studies indicate a two-step mechanism:

  • Coordination: The carbonyl oxygen binds to magnesium, polarizing the C=O bond.

  • Nucleophilic attack: The methyl group transfers to the carbonyl carbon, forming an alkoxide intermediate .

Notably, steric hindrance and solvent effects modulate reactivity. Ether solvents stabilize the Grignard complex via Lewis acid-base interactions, while bulky substrates slow reaction rates .

Applications in Organic Synthesis

Pharmaceutical Intermediates

CH₃BrMg enables the synthesis of tertiary alcohols, a key step in producing antihistamines and antidepressants. For example, reaction with benzophenone yields triphenylmethanol, a precursor to diphenhydramine .

Fine Chemical Production

The reagent facilitates carbon-chain elongation in fatty acid derivatives. A 2022 study demonstrated its use in synthesizing α-methyl carboxylic acids via carboxylation with CO₂ :

CH3MgBr+CO2CH3COOMgBrH2OCH3COOH[4]\text{CH}_3\text{MgBr} + \text{CO}_2 \rightarrow \text{CH}_3\text{COOMgBr} \xrightarrow{\text{H}_2\text{O}} \text{CH}_3\text{COOH} \quad[4]

Polymer Chemistry

Methylmagnesium bromide initiates ring-opening polymerizations of lactones, yielding biodegradable polyesters with controlled molecular weights .

Recent Advancements and Future Directions

Recent innovations focus on solvent alternatives and catalytic applications:

  • Ionic Liquids: Replace ethers to reduce volatility and improve reaction control .

  • Flow Chemistry: Continuous reactors enhance safety and scalability for industrial processes .

  • Asymmetric Synthesis: Chiral ligands paired with CH₃BrMg enable enantioselective alkylations, expanding access to optically active compounds .

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